

Technical Data Sheet: CAS 475655-24-4

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Compound of Interest

Compound Name: 2-pyridin-3-yl-1H-indole-3-carbonitrile
Cat. No.: B8691509

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2-(Pyridin-3-yl)-1H-indole-3-carbonitrile[1][2][3][4]

Executive Summary

CAS 475655-24-4 (Chemical Name: 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile) is a potent, heterocyclic small-molecule inhibitor targeting Aldosterone Synthase (CYP11B2).[1][2] It belongs to a class of pyridine-substituted indoles designed to modulate the renin-angiotensin-aldosterone system (RAAS).[1][2]

This compound is primarily utilized in pre-clinical drug development to investigate the pathophysiology of aldosterone-mediated cardiovascular diseases, including hypertension, myocardial fibrosis, and congestive heart failure.[2] Its mechanism relies on the coordination of the pyridine nitrogen with the heme iron of the CYP11B2 enzyme, effectively blocking the final steps of aldosterone biosynthesis.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Property	Specification
CAS Number	475655-24-4
IUPAC Name	2-(Pyridin-3-yl)-1H-indole-3-carbonitrile
Synonyms	2-(3-Pyridinyl)-1H-indole-3-carbonitrile; 3-(3-Cyano-1H-indol-2-yl)pyridine
Molecular Formula	C ₁₄ H ₉ N ₃
Molecular Weight	219.24 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water
Purity (HPLC)	ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 98% (Research Grade)
Melting Point	240–245 °C (dec.) ^{[3][1][2]}
SMILES	<chem>N#CC1=C(C2=CN=CC=C2)NC3=C1C=CC=C3</chem>

Mechanistic Profile (Mechanism of Action)^{[3][4]}

3.1 Target: Aldosterone Synthase (CYP11B2)

Aldosterone synthase is a mitochondrial cytochrome P450 enzyme expressed primarily in the zona glomerulosa of the adrenal cortex.^{[1][2]} It catalyzes the three-step oxidation of 11-deoxycorticosterone (DOC) to aldosterone (11

-hydroxylation, 18-hydroxylation, and 18-oxidation).^{[1][2]}

3.2 Molecular Mechanism

CAS 475655-24-4 functions as a Type II ligand inhibitor of CYP11B2.^{[1][2]}

- Binding: The lipophilic indole core anchors the molecule within the hydrophobic active site of the enzyme.^[1]

- Coordination: The nitrogen atom of the pyridine ring (at the 2-position of the indole) forms a coordinate covalent bond with the ferric ion () of the enzyme's heme group.[1][2]
- Inhibition: This coordination displaces the water molecule or activated oxygen species required for catalysis, thereby preventing the conversion of corticosterone to aldosterone.[2]

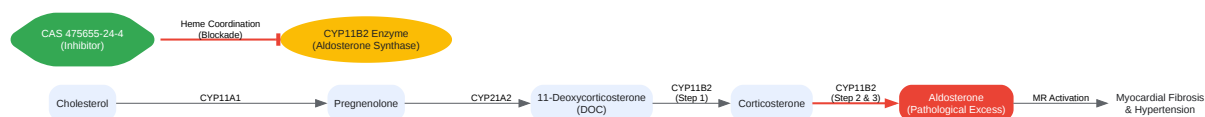
3.3 Selectivity Considerations

A critical parameter for this class of compounds is selectivity against 11

-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1][2] High selectivity for CYP11B2 over CYP11B1 is required to reduce aldosterone levels without inducing hypocortisolism (adrenal insufficiency).[1][2]

3.4 Signaling Pathway Diagram

The following diagram illustrates the interruption of the RAAS pathway by CAS 475655-24-4.[1]



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Caption: Inhibition of the CYP11B2-mediated conversion of Corticosterone to Aldosterone by CAS 475655-24-4.[1][2]

Experimental Guidelines & Protocols

4.1 Handling and Stock Preparation[4]

- Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1][2]
- Stock Concentration: Prepare a 10 mM stock solution (2.19 mg in 1 mL DMSO).

- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1][5][4]

4.2 In Vitro Assay: H295R Cell Line (Aldosterone Production)

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for evaluating steroidogenesis inhibitors.[1][2]

Protocol:

- Cell Culture: Seed H295R cells in 24-well plates at a density of cells/well in DMEM/F12 supplemented with Nu-Serum.
- Stimulation: After 24h, replace media with serum-free media containing 10 mM Angiotensin II or 10 mM K⁺ to stimulate aldosterone production.[1][2]
- Treatment: Add CAS 475655-24-4 at varying concentrations (e.g., 1 nM to 10 M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Fadrozole).[1][2]
- Incubation: Incubate for 24 hours at 37°C / 5% CO₂.
- Quantification: Collect supernatant. Measure aldosterone levels using a competitive ELISA or LC-MS/MS.[1]
- Selectivity Check: Simultaneously measure cortisol levels in the same supernatant to calculate the Selectivity Factor ().[1][2]

4.3 Chemical Synthesis (Representative Route)

For researchers requiring custom synthesis, the Suzuki-Miyaura coupling is the most efficient route.[1][2]

Workflow:

- Reactants: 2-Bromo-1H-indole-3-carbonitrile + Pyridin-3-ylboronic acid.[1][2]

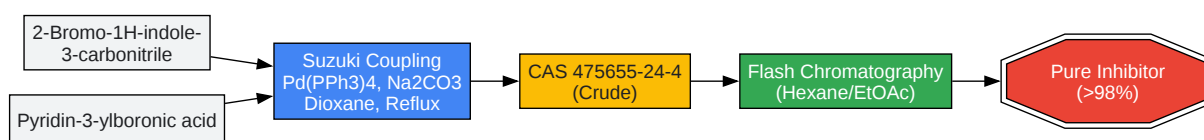
- Catalyst:

or

.
- Base/Solvent:

(aq) / Dioxane or Toluene/Ethanol.[1][2]
- Conditions: Reflux under inert atmosphere (

) for 12–16 hours.
- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).



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Caption: Representative Suzuki-Miyaura synthesis workflow for CAS 475655-24-4.

Safety & Handling (SDS Summary)

- Signal Word: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1][5]

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[1]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

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